![molecular formula C13H13NO3S B3214529 4-methoxy-N-phenylbenzenesulfonamide CAS No. 1146-41-4](/img/structure/B3214529.png)
4-methoxy-N-phenylbenzenesulfonamide
Overview
Description
4-methoxy-N-phenylbenzenesulfonamide, also known as methoxyphenylsulfonamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
Crystal Structure Studies
- Crystal Structures of Derivatives : Research on 4-methoxy-N-phenylbenzenesulfonamide derivatives like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has revealed insights into their crystal structures. These compounds exhibit varied supramolecular architectures, like two-dimensional and three-dimensional structures, determined by specific intermolecular interactions (Rodrigues et al., 2015).
Biological and Pharmacological Studies
- Antifungal Activities : The structural characteristics of N-phenylbenzenesulfonamide derivatives have been linked to their fungicidal activities. Molecular holographic quantitative structure-activity relationships (HQSAR) models have been used to quantitatively discuss these relationships (조윤기 et al., 2008).
- Spectroscopic Studies for Fluorophores : 4-methoxy derivatives have been synthesized and studied for their potential as fluorophores. These compounds exhibit significant changes in ultraviolet/visible spectra upon interaction with zinc ions, indicating potential applications in specific fluorescence-based assays (Kimber et al., 2003).
- Photodynamic Therapy for Cancer : Derivatives of 4-methoxy-N-phenylbenzenesulfonamide have been explored for photodynamic therapy applications in cancer treatment. Their properties as photosensitizers, including high singlet oxygen quantum yield, are crucial for Type II mechanisms in treating cancer (Pişkin et al., 2020).
Chemical Synthesis and Properties
- Synthesis of Novel Compounds : Research has led to the synthesis of novel compounds involving 4-methoxy-N-phenylbenzenesulfonamide derivatives, exploring their structural, spectroscopic, and biological properties. This includes studies on their cytotoxic activities against various tumor cell lines (Duan et al., 2016).
properties
IUPAC Name |
4-methoxy-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-12-7-9-13(10-8-12)18(15,16)14-11-5-3-2-4-6-11/h2-10,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQBXHZUPPDPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902045 | |
Record name | NoName_1248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-phenylbenzenesulfonamide | |
CAS RN |
1146-41-4 | |
Record name | 4-Methoxy-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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